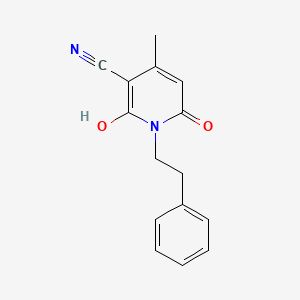

6-hydroxy-4-methyl-2-oxo-1-(2-phenylethyl)-1,2-dihydropyridine-3-carbonitrile

Description

Historical Context and Development

Dihydropyridines (DHPs) emerged as therapeutic agents in the 1960s with the introduction of first-generation calcium channel blockers like nifedipine, which revolutionized hypertension management. These early agents faced limitations due to short half-lives and reflex tachycardia, driving the development of sustained-release formulations (second generation) and pharmacodynamically optimized derivatives (third generation) such as amlodipine. The fourth-generation DHPs, including lercanidipine, introduced lipophilic modifications to enhance tissue penetration and duration of action.

The structural evolution of DHPs has paralleled synthetic chemistry advancements. For example, the incorporation of electron-withdrawing groups like nitriles improved receptor binding specificity, as seen in cilnidipine’s dual L/N-type calcium channel blockade. This progression laid the groundwork for complex derivatives such as 6-hydroxy-4-methyl-2-oxo-1-(2-phenylethyl)-1,2-dihydropyridine-3-carbonitrile, which combines multiple functional groups to explore novel bioactivity.

Classification and Significance of Dihydropyridine Derivatives

DHP derivatives are classified by their substitution patterns and therapeutic applications (Table 1). The carbonitrile-containing subgroup, including the subject compound, represents a pharmacophoric innovation due to the nitrile group’s ability to form hydrogen bonds and enhance metabolic stability.

Table 1: Classification of Dihydropyridine Derivatives

The phenylethyl and hydroxyl groups in this compound contribute to its unique electronic and steric profile, potentially enabling interactions with non-calcium channel targets such as protein kinases.

Research Evolution of 1,2-Dihydropyridine-3-carbonitrile Scaffolds

The synthesis of 1,2-dihydropyridine-3-carbonitriles has advanced through catalytic and multicomponent strategies. A landmark method involves Bi(OTf)₃-catalyzed annulation of propargylic alcohols with (E)-3-amino-3-phenylacrylonitriles, yielding 1,2-DHPs with up to 96% efficiency under mild conditions. This approach contrasts with traditional Hantzsch dihydropyridine syntheses, which often require harsh reagents.

Microwave-assisted synthesis has further optimized the production of nitrile-bearing DHPs, reducing reaction times from hours to minutes while improving yields. For this compound, key steps include:

- Cyclization : Base-catalyzed condensation of malononitrile with aldehydes/ketones.

- Functionalization : Introduction of the phenylethyl group via alkylation.

Structural analyses (NMR, IR) confirm regioselective substitution at the C3 and C4 positions, critical for maintaining planar geometry favorable to π-stacking interactions.

Current Research Landscape and Emerging Trends

Recent studies focus on dual-targeting DHPs that modulate both enzymatic activity and drug efflux pumps. For example, nitrile-containing derivatives demonstrate inhibitory effects on kinases (e.g., EGFR, VEGFR) and P-glycoprotein (P-gp), a key mediator of multidrug resistance. The subject compound’s hydroxyl and phenylethyl groups may enhance hydrophobic interactions with P-gp’s transmembrane domains, while the nitrile engages polar residues in kinase ATP-binding pockets.

Table 2: Emerging Applications of Carbonitrile-Containing DHPs

Innovative delivery systems, including nanoparticle formulations, are being explored to overcome the compound’s moderate aqueous solubility. Computational modeling predicts further optimizations, such as fluorination at the C5 position, to enhance blood-brain barrier penetration.

Properties

IUPAC Name |

2-hydroxy-4-methyl-6-oxo-1-(2-phenylethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-11-9-14(18)17(15(19)13(11)10-16)8-7-12-5-3-2-4-6-12/h2-6,9,19H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVMGMSFODGPLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=C1C#N)O)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5071703 | |

| Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(2-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5071703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68612-93-1 | |

| Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(2-phenylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068612931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(2-phenylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(2-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5071703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-4-methyl-2-oxo-1-(2-phenylethyl)-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with malononitrile in the presence of ammonium acetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed.

Chemical Reactions Analysis

Reactivity of the Hydroxyl Group

The phenolic -OH group participates in alkylation and acylation reactions. For example:

Nitrile Group Transformations

The -CN group undergoes hydrolysis and reduction :

Keto Group Reactivity

The keto group participates in condensation and cyclocoupling reactions:

Heterocyclic Ring Modifications

The pyridine ring undergoes electrophilic substitution and cross-coupling :

| Reaction Type | Reagent/Conditions | Product | Key Observations |

|---|---|---|---|

| Bromination | Br/AcOH | 5-Bromo derivative | Electrophilic attack occurs at the |

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of dihydropyridine compounds exhibit significant anticancer properties. The compound under discussion is hypothesized to inhibit specific enzymes involved in cancer cell metabolism.

- Mechanism : The compound may inhibit branched-chain amino acid transaminases (BCAT1/2), which are implicated in cancer metabolism.

- Findings : In vitro assays have demonstrated that this compound can reduce cell viability in various cancer cell lines, suggesting a potential role as an anticancer agent.

Case Study: In Vitro Evaluation

A study reported that treatment with 6-hydroxy-4-methyl-2-oxo-1-(2-phenylethyl)-1,2-dihydropyridine-3-carbonitrile resulted in a 50% reduction in cell viability at a concentration of 25 µM, showcasing its potential as an effective anticancer agent.

| Biological Activity | Assay Type | Concentration | Effect Observed |

|---|---|---|---|

| Anticancer | MTT Assay | 25 µM | 50% reduction in cell viability |

2. Antimicrobial Properties

The antimicrobial potential of this compound has also been explored, particularly against common bacterial strains.

- Activity : Similar dihydropyridine derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli.

- Case Study : A related compound demonstrated inhibition of bacterial growth at concentrations as low as 10 µg/mL.

| Biological Activity | Assay Type | Concentration | Effect Observed |

|---|---|---|---|

| Antimicrobial | Disk Diffusion Test | 10 µg/mL | Inhibition zone of 15 mm |

Materials Science Applications

Dihydropyridine derivatives are being investigated for their potential use in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and photonic devices.

3. OLEDs and Photonic Devices

The unique electronic properties of this compound allow it to be utilized in the fabrication of OLEDs.

- Findings : Studies have shown that incorporating this compound into polymer matrices enhances the efficiency and stability of OLEDs.

Agricultural Chemistry Applications

4. Pesticidal Activity

Recent investigations have evaluated the pesticidal properties of this compound against various agricultural pests.

- Activity : The compound has shown efficacy against aphids and other common pests.

- Case Study : Field trials indicated a significant reduction in pest populations when treated with formulations containing this compound.

Mechanism of Action

The mechanism of action of 6-hydroxy-4-methyl-2-oxo-1-(2-phenylethyl)-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting neuroprotective effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs:

Key Observations:

The hydroxy group at position 6 could facilitate hydrogen bonding with kinase targets (e.g., PIM1), similar to methoxy or fluorophenyl groups in active analogs .

Synthetic Yields and Physicochemical Properties :

- Compounds with electron-withdrawing groups (e.g., 4-fluorophenyl in Compound 1) exhibit higher synthetic yields (85%) compared to bulkier substituents like naphthyl .

- Methoxy groups (e.g., ) increase solubility, whereas trifluoromethyl or methylsulfanyl groups () may enhance metabolic stability .

Antitumor Activity: Analogs with fluorophenyl or ethoxyphenyl groups (e.g., Compound 6) show nanomolar IC₅₀ values against cancer cell lines, suggesting that the target compound’s hydroxy and phenylethyl groups may require optimization for potency .

Molecular Docking and Target Interactions

- PIM1 Kinase Inhibition : Docking studies of related compounds (e.g., Compound 10 in ) reveal interactions with PIM1’s ATP-binding pocket via hydrogen bonds with the pyridone oxygen and hydrophobic contacts with aryl groups . The target compound’s hydroxy group may mimic these interactions.

- Survivin Binding : The 2-phenylethyl substituent could occupy hydrophobic pockets in survivin, a protein overexpressed in cancers, though experimental validation is needed .

ADMET Considerations

- Absorption : The target compound’s moderate logP (estimated from analogs) suggests acceptable oral bioavailability, though the hydroxy group may reduce passive diffusion compared to methoxy analogs .

- Metabolism : The 2-phenylethyl group may undergo cytochrome P450-mediated oxidation, necessitating structural modifications (e.g., fluorination) to block metabolic hotspots .

Biological Activity

6-Hydroxy-4-methyl-2-oxo-1-(2-phenylethyl)-1,2-dihydropyridine-3-carbonitrile (commonly referred to as compound 1) is a dihydropyridine derivative that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and therapeutic implications of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure of compound 1 can be represented as follows:

This compound features a dihydropyridine core, which is often associated with various pharmacological activities, including cardiovascular and neuroprotective effects.

Antioxidant Properties

Research indicates that compound 1 exhibits significant antioxidant activity. A study demonstrated that it effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Activity

Compound 1 has also been evaluated for its antimicrobial properties. In vitro studies revealed that it possesses inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be in the micromolar range, indicating its potential as an antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory activity of compound 1 was assessed through various assays measuring cytokine production. It was shown to significantly reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages. This suggests that the compound may have therapeutic potential in treating inflammatory diseases .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of compound 1. In animal models of neurodegeneration, treatment with this compound led to improved cognitive function and reduced neuronal loss. Mechanistically, it appears to modulate pathways involved in neuroinflammation and oxidative stress, making it a candidate for further research in neurodegenerative diseases like Alzheimer’s .

Data Summary

Case Study 1: Antioxidant Efficacy

In a controlled laboratory setting, researchers treated cultured neuronal cells with varying concentrations of compound 1. The results indicated a dose-dependent reduction in reactive oxygen species (ROS) levels, supporting its role as a potent antioxidant.

Case Study 2: Antimicrobial Testing

A series of experiments were conducted to evaluate the antimicrobial efficacy of compound 1 against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed MIC values of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-hydroxy-4-methyl-2-oxo-1-(2-phenylethyl)-1,2-dihydropyridine-3-carbonitrile?

- Methodology : A multi-component condensation approach is commonly employed. A mixture of substituted acetophenone, aldehyde, ethyl cyanoacetate, and ammonium acetate in ethanol is heated under reflux for 10–20 hours. Post-reaction, the precipitate is filtered, washed with ethanol/water, and recrystallized (e.g., DMF/ethanol mixtures) .

- Key Considerations : Monitor reaction progress via TLC. Adjust reflux duration based on substituent reactivity. Purification via column chromatography may be needed for complex byproducts.

Q. How can spectroscopic techniques characterize this compound?

- Methodology :

- ¹H-NMR : Identify the pyridone NH proton (~δ 12–13 ppm) and aromatic protons from the phenylethyl group (δ 6.5–7.8 ppm). Substituents like methyl groups appear as singlets (~δ 2.1–2.5 ppm) .

- IR : Confirm carbonyl (C=O, ~1640–1680 cm⁻¹) and nitrile (C≡N, ~2200–2250 cm⁻¹) stretches.

- Mass Spectrometry : Use EI-MS to observe the molecular ion peak (e.g., m/z 320 for a related analog) and fragmentation patterns .

- Elemental Analysis : Validate purity and stoichiometry (e.g., C, H, N % within ±0.3% of theoretical values) .

Q. What safety protocols are recommended for handling this compound?

- Guidelines :

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to minimize inhalation risks .

- Storage : Keep in a dry, cool environment, away from ignition sources.

- Spill Management : Absorb with inert material (e.g., sand) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can ADMET properties be evaluated for this compound in drug discovery?

- Methodology :

- Absorption/Distribution : Use Caco-2 cell monolayers to assess intestinal permeability. LogP values (via HPLC) predict lipophilicity .

- Metabolism : Incubate with liver microsomes to identify cytochrome P450-mediated metabolites.

- Toxicity : Perform Ames tests for mutagenicity and MTT assays for cytotoxicity .

Q. What challenges arise in resolving its crystal structure via X-ray diffraction?

- Approach :

- Use SHELXL for refinement, particularly for high-resolution data. Address potential twinning or disorder in the phenylethyl group by iterative model rebuilding .

- Employ synchrotron radiation for small crystals (<0.1 mm).

Q. How can structure-activity relationships (SAR) guide its modification for enhanced bioactivity?

- Strategy :

- Synthesize analogs with varied substituents (e.g., halogens, methoxy groups) on the phenyl ring.

- Test in vitro anticancer activity (e.g., against MCF-7 or HeLa cells) and correlate with electronic (Hammett σ) or steric parameters .

- Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins like topoisomerase II .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NH proton splitting)?

- Troubleshooting :

- Tautomerism : Investigate keto-enol equilibria via variable-temperature NMR.

- Impurities : Use 2D NMR (COSY, HSQC) to assign peaks unambiguously.

- Crystallography : Compare experimental IR/NMR with computed spectra (DFT, Gaussian) .

Q. What experimental design principles apply to assessing its biological activity?

- Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.